molecular formula C20H23BrO B14271363 2-Bromo-1-(4'-hexyl[1,1'-biphenyl]-4-yl)ethan-1-one CAS No. 138794-95-3

2-Bromo-1-(4'-hexyl[1,1'-biphenyl]-4-yl)ethan-1-one

Cat. No.: B14271363
CAS No.: 138794-95-3
M. Wt: 359.3 g/mol
InChI Key: VDSLVWSHNVEIQS-UHFFFAOYSA-N
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Description

2-Bromo-1-(4’-hexyl[1,1’-biphenyl]-4-yl)ethan-1-one is an organic compound that belongs to the class of brominated ketones. This compound features a bromine atom attached to the ethanone group, which is further connected to a biphenyl structure with a hexyl substituent. The presence of the bromine atom and the biphenyl structure makes this compound interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4’-hexyl[1,1’-biphenyl]-4-yl)ethan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(4’-hexyl[1,1’-biphenyl]-4-yl)ethan-1-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4’-hexyl[1,1’-biphenyl]-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing conditions.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are common oxidizing conditions.

Major Products

    Nucleophilic Substitution: Substituted ethanones with various functional groups replacing the bromine atom.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-Bromo-1-(4’-hexyl[1,1’-biphenyl]-4-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4’-hexyl[1,1’-biphenyl]-4-yl)ethan-1-one depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In biological systems, the compound may interact with cellular targets, leading to various biological effects. The exact molecular targets and pathways involved can vary based on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(4-methoxyphenyl)ethan-1-one: Similar structure but with a methoxy group instead of a hexyl group.

    2-Bromo-1-(4-methylphenyl)ethan-1-one: Similar structure but with a methyl group instead of a hexyl group.

    2-Bromo-1-(4-nitrophenyl)ethan-1-one: Similar structure but with a nitro group instead of a hexyl group.

Uniqueness

The uniqueness of 2-Bromo-1-(4’-hexyl[1,1’-biphenyl]-4-yl)ethan-1-one lies in its hexyl-substituted biphenyl structure, which can impart distinct physical and chemical properties compared to other similar compounds

Properties

CAS No.

138794-95-3

Molecular Formula

C20H23BrO

Molecular Weight

359.3 g/mol

IUPAC Name

2-bromo-1-[4-(4-hexylphenyl)phenyl]ethanone

InChI

InChI=1S/C20H23BrO/c1-2-3-4-5-6-16-7-9-17(10-8-16)18-11-13-19(14-12-18)20(22)15-21/h7-14H,2-6,15H2,1H3

InChI Key

VDSLVWSHNVEIQS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CBr

Origin of Product

United States

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